molecular formula C27H21BrN2O4S B2817192 N-(2-BENZOYL-4-BROMOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE CAS No. 321555-72-0

N-(2-BENZOYL-4-BROMOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B2817192
CAS No.: 321555-72-0
M. Wt: 549.44
InChI Key: XSJBAVIQEDTXIE-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-bromophenyl)-2-(4-methylbenzenesulfonamido)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-methylbenzenesulfonamide group and a 2-benzoyl-4-bromophenyl moiety. Benzamide and benzenesulfonamide derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . The bromine atom and benzoyl group may enhance lipophilicity and influence binding interactions, while the sulfonamide group could contribute to hydrogen bonding and solubility .

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrN2O4S/c1-18-11-14-21(15-12-18)35(33,34)30-25-10-6-5-9-22(25)27(32)29-24-16-13-20(28)17-23(24)26(31)19-7-3-2-4-8-19/h2-17,30H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJBAVIQEDTXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide and Benzamide Groups

The following compounds share key functional groups with the target molecule, enabling comparative analysis of substituent effects:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Structural Notes Reference
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide C₁₃H₁₈N₆O₂S 346.39 4-methylbenzenesulfonamide, azide groups Aliphatic backbone with azides; sulfonamide group similar to target compound
4-Chloro-N-(4-methoxy-2-nitrophenyl)-benzamide C₁₄H₁₁ClN₂O₄ 306.71 Chlorine, nitro, methoxy substituents Benzamide with electron-withdrawing groups; differs in halogen (Cl vs. Br)
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide C₂₃H₁₉BrN₂O₃ 451.31 Benzoyl, bromophenyl, methoxyimino groups Acetamide backbone; shares benzoyl and bromophenyl motifs
N-(4-Bromophenyl)-4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenesulfonamide C₁₈H₁₁BrClF₃N₂O₃S 507.71 Bromophenyl, pyridinyl, trifluoromethyl, sulfonamide Heterocyclic pyridine ring; enhanced electronic effects from CF₃

Key Comparative Analysis

Sulfonamide Derivatives

  • The compound from (N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide) shares the 4-methylbenzenesulfonamide group with the target molecule. However, its aliphatic azide substituents likely reduce aromatic stacking interactions compared to the bromophenyl-benzamide system in the target compound .
  • highlights a sulfonamide with a pyridinyl group, which introduces heterocyclic rigidity and electron-withdrawing effects from the trifluoromethyl group. This may enhance metabolic stability compared to the target molecule’s benzoyl substituent .

Halogen Effects

  • The chloro-substituted benzamide in (4-chloro-N-(4-methoxy-2-nitrophenyl)-benzamide) has a lower molecular weight (306.71 vs. ~500 estimated for the target compound) due to the absence of bromine and sulfonamide groups. Bromine’s larger atomic size in the target compound may increase lipophilicity and influence binding affinity in biological systems .

Benzoyl and Aromatic Motifs

  • The acetamide derivative in shares the benzoyl and bromophenyl groups with the target compound but replaces the benzamide with an acetamide backbone. This structural difference reduces aromaticity and may alter solubility and protein-binding interactions .

Synthetic Pathways

  • Sulfonamide synthesis often involves substitution reactions, as seen in , where tosyl groups are replaced by azides. The target compound’s benzenesulfonamide group could be synthesized via similar nucleophilic substitution or coupling reactions .

Implications of Substituent Variations

  • Bioactivity: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), and the bromine atom in the target compound may enhance selectivity for halogen-binding pockets in proteins .
  • Physicochemical Properties: The trifluoromethyl group in increases electronegativity and stability, whereas the methoxyimino group in may introduce steric hindrance .
  • Solubility : The target compound’s combination of sulfonamide (polar) and bromophenyl (lipophilic) groups may balance solubility and membrane permeability, a critical factor in drug design .

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